molecular formula C8H12Cl2N2O2 B1427346 Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride CAS No. 1706454-04-7

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride

Cat. No. B1427346
M. Wt: 239.1 g/mol
InChI Key: ZOHTVFSKZIUKLW-UHFFFAOYSA-N
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Description

“Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1706454-04-7 . It has a molecular weight of 239.1 and its IUPAC name is methyl 6-(aminomethyl)nicotinate dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;;/h2-3,5H,4,9H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

“Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 239.1 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthetic Pathways : Research has demonstrated methods for synthesizing complex pyridine derivatives, indicating the versatility of Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride as a precursor in organic synthesis. For instance, phosphine-catalyzed [4 + 2] annulation has been used to synthesize highly functionalized tetrahydropyridines, showcasing the compound's utility in constructing complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).
  • Chemical Reactions : The compound's reactivity with secondary amines and its subsequent transformation into various derivatives underlines its role in the synthesis of heterocyclic compounds with potential biological activities. For example, the synthesis of sulfur-containing amino and hydroxymethyl derivatives from pyridine substrates highlights innovative approaches to diversifying molecular structures (Smirnov, Kuz’min, & Kuznetsov, 2005).

Potential Applications in Drug Discovery

  • Antitumor Activities : The compound has served as a foundation for synthesizing new molecules with evaluated antitumor activities. Various studies have synthesized and assessed the growth inhibitory activity of novel derivatives on human tumor cell lines, leading to insights into structure-activity relationships and the potential for developing new anticancer agents (Queiroz, Calhelha, Vale-Silva, Pinto, Almeida, & Vasconcelos, 2011).
  • Photophysical Properties : Investigations into the photophysical properties of derivatives have provided valuable information for potential antitumor compounds. These studies explore how structural modifications influence absorption and fluorescence, offering a basis for future drug delivery applications using liposomes as carriers (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet suggests several precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 6-(aminomethyl)pyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;;/h2-3,5H,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHTVFSKZIUKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride

CAS RN

1706454-04-7
Record name methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
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Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
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Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride

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